molecular formula C11H12N2O2 B2547614 1-[(3-methoxybenzyl)oxy]-1H-imidazole CAS No. 320424-34-8

1-[(3-methoxybenzyl)oxy]-1H-imidazole

Cat. No.: B2547614
CAS No.: 320424-34-8
M. Wt: 204.229
InChI Key: ORDBQQCFQUGFGR-UHFFFAOYSA-N
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Description

1-[(3-Methoxybenzyl)oxy]-1H-imidazole is a synthetic heterocyclic compound featuring an imidazole core substituted with a 3-methoxybenzyloxy group. This structural motif is common in azole antifungals and bioactive molecules, where the imidazole ring serves as a pharmacophore for binding to cytochrome P450 enzymes (e.g., CYP51) . The 3-methoxybenzyloxy moiety enhances lipophilicity and influences pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11-4-2-3-10(7-11)8-15-13-6-5-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDBQQCFQUGFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxybenzyl)oxy]-1H-imidazole typically involves the reaction of 1H-imidazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxybenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: 1-[(3-Hydroxybenzyl)oxy]-1H-imidazole.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-[(3-methoxybenzyl)oxy]-1H-imidazole, have been extensively studied for their antimicrobial properties. Research has demonstrated that modifications to the imidazole structure can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain analogs exhibit potent activity against resistant strains of Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of imidazole derivatives are well-documented. In vitro studies have indicated that 1-[(3-methoxybenzyl)oxy]-1H-imidazole can induce apoptosis in cancer cell lines, including ovarian and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival . A detailed study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Effects

Compounds containing the imidazole moiety have also shown promise in treating inflammatory conditions. The structural similarity to histidine allows these compounds to interact effectively with biological targets involved in inflammatory responses. Research has indicated that modifications to the imidazole ring can enhance anti-inflammatory activity, making it a candidate for therapeutic applications in diseases like arthritis .

Case Studies

Study Findings Implications
Study on Antibacterial Activity Demonstrated significant activity against Pseudomonas aeruginosa with MIC values lower than traditional antibiotics.Highlights potential as an alternative treatment for antibiotic-resistant infections.
Anticancer Activity Assessment Showed IC50 values of 23.69 µM against SKOV-3 (ovarian cancer) cells.Suggests further investigation into its mechanism and potential as an anticancer agent.
Anti-inflammatory Research Indicated reduced inflammation markers in animal models treated with imidazole derivatives.Points towards applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(3-methoxybenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and bromo (Br) substituents (e.g., in econazole, 4a) enhance electrophilicity and target binding but may reduce metabolic stability.
  • Synthetic Yields : Derivatives with bulkier substituents (e.g., 4b, 4c) show higher yields (72%) compared to simpler analogs (e.g., 4a: 33%), likely due to steric or electronic stabilization during synthesis .

Pharmacological Activity

  • Antifungal Efficacy : Miconazole and econazole exhibit potent activity against Candida spp. and dermatophytes via CYP51 inhibition, disrupting ergosterol biosynthesis . The target compound’s 3-methoxybenzyloxy group may confer milder activity due to reduced steric hindrance compared to dichlorinated analogs.
  • HO-1 Inhibition : Compound 4a (33% yield) demonstrates moderate HO-1 inhibition, suggesting that aryl-ethoxy-imidazole derivatives can modulate oxidative stress pathways .

Spectroscopic and Computational Data

  • DFT-NMR Correlation : Isoconazole and bifonazole show strong agreement between experimental and B3LYP-calculated ¹H NMR shifts (DFT accuracy: B3LYP > M062X), validating computational methods for predicting the target compound’s spectral properties .
  • Docking Studies : Econazole’s docking pose with CYP51 (PDB: 3JUS) reveals a critical hydrogen bond with TYR 145 (3.103 Å), a feature likely conserved in the target compound due to the imidazole scaffold .

Biological Activity

1-[(3-Methoxybenzyl)oxy]-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : 1-[(3-Methoxybenzyl)oxy]-1H-imidazole
  • CAS Number : 320424-34-8
  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Widely distributed throughout body tissues, with potential accumulation in organs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

Antimicrobial Activity

Preliminary studies suggest that 1-[(3-methoxybenzyl)oxy]-1H-imidazole may exhibit antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Candida albicansSignificant
Mycobacterium tuberculosisHigh

Anticancer Potential

Research into imidazole derivatives indicates potential anticancer effects. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25.3 ± 4.6
MCF7 (breast cancer)20.0 ± 2.5
A549 (lung cancer)30.2 ± 1.9

Case Studies

Several studies have explored the biological activity of imidazole derivatives, including 1-[(3-methoxybenzyl)oxy]-1H-imidazole:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various imidazoles against Candida albicans and found promising results indicating that modifications to the benzyl group can enhance activity against fungal pathogens .
  • Anticancer Research :
    • Research focusing on structure-activity relationships (SAR) revealed that specific substitutions on the imidazole ring significantly affect anticancer activity, suggesting that 1-[(3-methoxybenzyl)oxy]-1H-imidazole could be optimized for improved potency .

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